molecular formula C12H10ClSn B14716956 CID 5381446

CID 5381446

Cat. No.: B14716956
M. Wt: 308.37 g/mol
InChI Key: HIBHFDUQYQGVGD-UHFFFAOYSA-M
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Description

CID 5381446 is a unique identifier in the PubChem database, a comprehensive resource for chemical compound information. However, none of the provided evidence sources directly describe the structural, pharmacological, or biochemical properties of this compound. PubChem entries typically include molecular weight, structural formulas, biological activity, and related compounds, but the absence of specific data in the evidence precludes a detailed introduction. For accurate characterization, direct access to PubChem or peer-reviewed literature would be required to retrieve its IUPAC name, molecular formula, and functional roles .

Properties

Molecular Formula

C12H10ClSn

Molecular Weight

308.37 g/mol

InChI

InChI=1S/2C6H5.ClH.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1

InChI Key

HIBHFDUQYQGVGD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tranexamic acid is synthesized through a multi-step process starting from cyclohexanone. The key steps involve:

    Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride to form 4-aminomethylcyclohexanone.

    Reduction: The intermediate is then reduced to 4-aminomethylcyclohexanol.

    Oxidation: The alcohol is oxidized to 4-aminomethylcyclohexanone.

    Carboxylation: Finally, the compound is carboxylated to form tranexamic acid.

Industrial Production Methods

In industrial settings, the production of tranexamic acid involves similar steps but is optimized for large-scale synthesis. The process includes:

Chemical Reactions Analysis

Types of Reactions

Tranexamic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of tranexamic acid, such as substituted amines and carboxylic acids .

Scientific Research Applications

Tranexamic acid has a wide range of scientific research applications:

Mechanism of Action

Tranexamic acid exerts its effects by inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots. It binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing the fibrin matrix .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for such comparisons, based on structural, functional, and analytical criteria exemplified in the evidence:

Table 1: Framework for Compound Comparison

Criteria Example from Evidence
Structural Similarity Oscillatoxin derivatives (CID 101283546, 185389) compared via substituents and backbone .
Functional Roles Taurocholic acid (CID 6675) vs. DHEAS (CID 12594) as substrates for enzyme activity .
Analytical Techniques LC-ESI-MS with CID fragmentation to differentiate ginsenosides (e.g., Rf vs. F11) .
Pharmacological Effects Probiotics (e.g., bifidobacteria) vs. drugs (celecoxib) in CID prevention and treatment .

Key Observations from Evidence

Structural Comparisons :

  • and highlight comparisons of steroid backbones (e.g., taurocholic acid vs. taurolithocholic acid) and oscillatoxin derivatives. Overlays of 3D structures and substituent analysis are critical for identifying functional group contributions .
  • For CID 5381446, analogous comparisons would require evaluating its core structure (e.g., aromatic rings, side chains) against analogs.

Functional and Pharmacological Overlaps :

  • –10 and 18 emphasize functional comparisons in chemotherapy-induced diarrhea (CID) management. For example, probiotics reduce CID incidence (OR = 0.26) more effectively than conventional therapies .
  • If this compound were a therapeutic agent, its efficacy (e.g., IC50 values) and mechanisms (e.g., enzyme inhibition) would need benchmarking against existing drugs like loperamide or octreotide .

Analytical Differentiation: Mass spectrometry techniques, such as collision-induced dissociation (CID), enable differentiation of isomeric compounds (e.g., ginsenosides Rf and F11) based on fragmentation patterns . Similarly, this compound could be compared to structurally related compounds using tandem MS or NMR spectroscopy, though such data are absent in the evidence.

Limitations and Recommendations

To address this:

  • Consult PubChem : Retrieve this compound’s entry for molecular descriptors, bioactivity, and associated literature.
  • Expand Literature Review : Prioritize studies on structurally related compounds (e.g., oscillatoxins, bile acids) or functional analogs in therapeutic contexts .
  • Leverage Analytical Data : Apply methodologies from and to characterize this compound’s fragmentation or interaction profiles.

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